molecular formula C19H26N2O2S B2472506 N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide CAS No. 946383-18-2

N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide

Cat. No.: B2472506
CAS No.: 946383-18-2
M. Wt: 346.49
InChI Key: JYIJBGCNHYTRHU-UHFFFAOYSA-N
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Description

N-((1-Isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide is a chemical compound for research use with the molecular formula C20H28N2O2S . It features a naphthalene-1-sulfonamide group linked to a 1-isopropylpiperidine moiety, a structural motif present in various pharmacologically active molecules. Compounds containing the sulfonamide functional group are known to exhibit a wide range of biological activities and are extensively studied in medicinal chemistry . Specifically, naphthalene-sulfonamide derivatives have been investigated for their potential as enzyme inhibitors. Furthermore, related structural analogs, such as piperidine-containing sulfonamides, are being explored in early-stage research for their ability to modulate key cellular pathways. For instance, a recent study on a different sulfonamide-piperidine compound demonstrated that it could induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling axis, highlighting the research interest in this chemical class for investigating novel therapeutic mechanisms . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-15(2)21-12-10-16(11-13-21)14-20-24(22,23)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,15-16,20H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIJBGCNHYTRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves the reaction of 1-isopropylpiperidine with naphthalene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring systems can help ensure consistent product quality and efficient use of resources .

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to the disruption of essential biochemical processes. This compound may also interact with receptors or ion channels, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide with structurally and functionally related naphthalene sulfonamide derivatives. Key differences in substituents, biological targets, and physicochemical properties are highlighted.

Structural and Functional Analogues

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target/Activity Synthesis Yield/Purity Reference
This compound (Target) ~387.5* Isopropylpiperidinylmethyl Hypothesized: 5-HT6/5-HT7 receptors N/A
PR64 : N-[6-(dimethylamino)-3,4-dihydroquinazolin-2-yl]naphthalene-1-sulfonamide 380.5 Dimethylaminoquinazoline 5-HT6 receptor ligand (94% purity) Method B1
PR65 : N-[6-(morpholin-4-yl)-3,4-dihydroquinazolin-2-yl]naphthalene-1-sulfonamide 422.5 Morpholinoquinazoline 5-HT6 receptor ligand (99% purity) Method B1
Compound 18 : N-({1-[2-(2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)-1-naphthalenesulfonamide ~465.6* Dihydrobenzofuran-7-yloxyethylpiperidinylmethyl Dual α2A/5-HT7 receptor agonist (73% yield) General Procedure D
5-(Dimethylamino)-N-(3-isopropoxyphenyl)naphthalene-1-sulfonamide (3h) 384.1 Dimethylamino-naphthalene; isopropoxyphenyl Not specified (pharmaceutical lead) LCMS-validated
BNS : Brominated dansyl derivative ~400* Brominated dimethylaminonaphthalene Fluorescent probe Comparative synthesis

*Calculated based on structural formula where explicit data were unavailable.

Key Comparative Insights

Substituent Effects on Receptor Selectivity: The target compound’s isopropylpiperidinylmethyl group likely enhances lipophilicity and steric bulk compared to PR64’s dimethylaminoquinazoline or PR65’s morpholinoquinazoline. This could favor binding to 5-HT7 receptors (as seen in Compound 18’s dual α2A/5-HT7 activity) rather than 5-HT6 receptors . Chlorinated derivatives (e.g., ’s P-064) demonstrate that electron-withdrawing groups reduce basicity, improving 5-HT6 receptor affinity. The target’s isopropyl group may similarly modulate basicity for receptor compatibility .

Synthetic Accessibility :

  • The target compound’s synthesis would likely follow methods analogous to General Procedure D (), involving sulfonylation of a primary amine with naphthalene-1-sulfonyl chloride. Yields (~73% in ) depend on steric hindrance from the isopropyl group .

Fluorescence and Detection: Unlike dansyl derivatives (e.g., DNS, BNS) with dimethylamino groups for fluorescence, the target compound lacks such motifs, suggesting prioritization of receptor binding over optical applications .

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide is a compound that has gained attention in medicinal chemistry for its potential therapeutic applications, particularly as a selective inhibitor of fatty acid binding protein 4 (FABP4). This article explores the biological activity of this compound, including its mechanism of action, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O2SC_{16}H_{22}N_{2}O_{2}S with a molecular weight of approximately 306.43 g/mol. The compound consists of a naphthalene moiety linked to a sulfonamide group through a piperidine derivative, which contributes to its biological activity.

The primary mechanism of action for this compound involves its interaction with FABP4. This protein plays a critical role in fatty acid transport and metabolism, making it a significant target for treating metabolic disorders such as diabetes and atherosclerosis. By binding to FABP4, the compound inhibits its activity, leading to improved glucose metabolism and insulin sensitivity in various biological models .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Inhibition of FABP4:

  • Studies have shown that this compound has high binding affinity to FABP4, leading to decreased fasting blood glucose and serum lipid levels in animal models .

2. Anti-inflammatory Properties:

  • The compound may also possess anti-inflammatory effects due to its ability to modulate lipid metabolism and inflammatory pathways.

3. Potential Therapeutic Applications:

  • This compound is being investigated for its potential in treating conditions such as obesity-related metabolic disorders, highlighting its relevance in therapeutic contexts.

Synthesis

The synthesis of this compound typically involves the reaction of 1-isopropylpiperidine with naphthalene-1-sulfonyl chloride under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like triethylamine or sodium hydroxide employed to neutralize by-products.

Case Studies

Several studies have explored the effects of similar naphthalene sulfonamide derivatives on metabolic processes:

Study 1:
In vivo studies demonstrated that compounds structurally similar to this compound significantly improved glucose and lipid metabolism in obese diabetic mice. These studies highlighted the potential for these compounds to enhance insulin sensitivity and reduce hepatic steatosis .

Study 2:
A structure-based design strategy was utilized to identify naphthalene sulfonamide derivatives as potent FABP4 inhibitors. Binding affinities were found to be superior to existing inhibitors, suggesting that modifications to the naphthalene core could enhance biological activity .

Data Table: Biological Activity Summary

Activity Description
FABP4 InhibitionHigh binding affinity leading to improved glucose metabolism
Anti-inflammatory EffectsModulation of lipid metabolism and inflammatory pathways
Therapeutic PotentialPossible treatment for obesity-related metabolic disorders

Q & A

Q. What are the standard synthetic protocols for N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide, and how is purity ensured?

The synthesis involves coupling naphthalene-1-sulfonyl chloride with a substituted piperidine intermediate. Key steps include:

  • Reaction Conditions : Use of a base (e.g., triethylamine) to neutralize HCl byproducts, solvents like dichloromethane or THF, and controlled temperatures (0–25°C) to minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity and purity (>95%) .

Q. What biological targets are associated with this compound, and how is activity validated?

The compound is a selective inhibitor of Fatty Acid Binding Protein 4 (FABP4) , implicated in metabolic and inflammatory diseases. Validation methods include:

  • In vitro assays : Competitive binding assays using recombinant FABP4 and fluorescent probes (e.g., BODIPY-FA). IC₅₀ values are determined via dose-response curves .
  • Cell-based studies : Testing in macrophages or adipocytes to measure suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Q. How does structural modification of the naphthalene or piperidine groups affect solubility and bioactivity?

  • Naphthalene modifications : Introducing electron-withdrawing groups (e.g., -NO₂) enhances metabolic stability but may reduce solubility.
  • Piperidine modifications : Isopropyl substitution at the 1-position improves binding to FABP4’s hydrophobic pocket. Solubility is assessed via shake-flask experiments (aqueous buffer at pH 7.4), while bioactivity is monitored through FABP4 inhibition assays .

Advanced Research Questions

Q. How can contradictory data on inhibitory potency across studies be resolved?

Discrepancies may arise from:

  • Assay variability : Differences in probe compounds (e.g., BODIPY-FA vs. ANS) or buffer conditions (pH, ionic strength).
  • Compound purity : Impurities >5% can skew results; orthogonal analytical methods (HPLC, LC-MS) ensure quality .
  • Cellular context : Cell lines with varying FABP4 expression levels (e.g., 3T3-L1 adipocytes vs. RAW264.7 macrophages) require normalization to protein content .

Q. What computational strategies optimize reaction pathways for scalable synthesis?

  • Quantum chemical calculations : Predict reaction energetics and transition states to identify rate-limiting steps (e.g., amide bond formation) .
  • Machine learning : Train models on existing reaction data to recommend solvent/catalyst combinations, reducing trial-and-error experimentation .

Q. How do structural analogs compare in FABP4 binding affinity, and what SAR insights emerge?

  • Analog screening : Replace the isopropyl group with cyclopropyl or tert-butyl to assess steric effects.
  • SAR findings : The piperidine’s methylene linker is critical for positioning the naphthalene group in FABP4’s binding cleft. Removing it reduces potency by >50% .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Administer the compound to mice (IV/PO) and measure plasma half-life (t₁/₂) via LC-MS/MS.
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in repeated-dose studies. Histopathology of liver/kidney tissues identifies organ-specific effects .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight306.43 g/mol
LogP (lipophilicity)3.2 ± 0.3 (shake-flask)
Aqueous Solubility12 µM (pH 7.4)

Table 2 : Comparative FABP4 Inhibition of Structural Analogs

CompoundIC₅₀ (nM)Key Modification
Parent compound85None
Cyclopropyl-piperidine analog210Reduced steric bulk
Naphthalene-2-sulfonamide>500Altered binding orientation

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